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Compound of Interest

Ethyl 2-[4-
Compound Name:
(chloromethyl)phenyl]propanoate

Cat. No.: B129054

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-
[4-(chloromethyl)phenyl]propanoate, a key intermediate in pharmaceutical synthesis. This
document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data, alongside generalized experimental protocols for acquiring such
spectra.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for Ethyl 2-[4-
(chloromethyl)phenyl]propanoate. These predictions are based on the analysis of
structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted *H NMR Data (400 MHz, CDCI3)
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm
~7.3 d 2H Ar-H
~7.2 d 2H Ar-H
~4.6 S 2H -CH2CI
~4.1 q 2H -OCH2CHs
~3.6 q 1H Ar-CH(CHs)-
~1.5 d 3H Ar-CH(CHs)-
~1.2 t 3H -OCH2CHs

. i 13
Chemical Shift (6) ppm Assignment
~174 C=0
~140 Ar-C
~137 Ar-C
~129 Ar-CH
~128 Ar-CH
~61 -OCH2CHs
~46 -CHzClI
~45 Ar-CH(CHs)-
~18 Ar-CH(CHs)-
~14 -OCH2CHs

Table 3: Predicted IR Data (KBr Pellet)
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Wavenumber (cm~—?) Intensity Assighment

~3100-3000 Medium Aromatic C-H Stretch

~2980-2850 Medium Aliphatic C-H Stretch

~1735 Strong C=0 (Ester) Stretch

~1600, ~1500 Medium-Weak Aromatic C=C Stretch

~1250-1000 Strong C-O (Ester) Stretch

~850.800 Strong p-Substituted Benzene C-H
Bend

~700-600 Medium C-ClI Stretch

Table 4: Predicted Mass Spectrometry Data (Electron

lonization - El)

m/z Relative Intensity (%) Assignment

228 33 [M+2]* (with 37Cl)

226 100 [M]* (with 35CI)

181 Moderate [M - OCH2CHs]*

153 Moderate [M - COOCH2CHs]*

125 High M - CH.(CHs?COOCHzCHs]+
(Benzylic cation)

91 Moderate Tropylium ion

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 10-20 mg of Ethyl 2-[4-
(chloromethyl)phenyl]propanoate in 0.6-0.7 mL of deuterated chloroform (CDCIs). The
solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0

ppm).

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire *H and 13C NMR
spectra on a 400 MHz NMR spectrometer.[1] For *H NMR, a sufficient number of scans
should be averaged to obtain a good signal-to-noise ratio. For 3C NMR, a proton-decoupled
pulse sequence is typically used.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS
signal. Integrate the peaks in the *H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the solid sample with
approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and
pestle until a fine, homogeneous powder is obtained. Press the powder into a thin,
transparent pellet using a hydraulic press.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record
the spectrum, typically in the range of 4000-400 cm~1.[2]

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared
spectrum.

Mass Spectrometry (MS)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via
a direct insertion probe or by injection into a gas chromatograph (GC-MS).

lonization: Use electron ionization (EI) at a standard energy of 70 eV to generate the
molecular ion and fragment ions.[3]

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole or time-of-flight).
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o Detection: The abundance of each ion is measured by a detector to generate the mass
spectrum. The presence of a chlorine atom is confirmed by the characteristic M+ and M+2

isotopic peaks with an approximate 3:1 intensity ratio.[4][5]

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic identification of
Ethyl 2-[4-(chloromethyl)phenyl]propanoate.
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Caption: Workflow for Spectroscopic Identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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for-ethyl-2-4-chloromethyl-phenyl-propanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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